4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(propane-2-sulfonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-(1-propan-2-ylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S/c1-12(2)25(22,23)18-8-4-5-13(11-18)15-17-19(9-10-24-3)16(21)20(15)14-6-7-14/h12-14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZYDFSRZBUCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)C2=NN(C(=O)N2C3CC3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropyl-1-(2-methoxyethyl)-3-[1-(propane-2-sulfonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various biological activities based on recent research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5OS |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COCCN1C(=N)N(C(=O)N1)C2CCCN(C2)S(=O)(=O)C(C)C |
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
- Antibacterial Properties : The compound has shown promise as an antibacterial agent, particularly against Gram-positive bacteria. In vitro assays revealed significant inhibition of bacterial growth at specific concentrations .
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
Study 1: Anticancer Activity
In a study assessing the cytotoxicity against MCF-7 breast cancer cells, the compound exhibited an IC50 value lower than 10 µM, indicating significant potency compared to standard chemotherapeutics .
Study 2: Antibacterial Efficacy
A screening for antibacterial activity revealed that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by over 70%, suggesting potential for development as an antibiotic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Compound A : 4-Cyclopropyl-2-(2-methoxyethyl)-5-[1-(octahydro-1H-indol-2-ylcarbonyl)-3-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ()
- Key Difference : Replaces the propane-2-sulfonyl group with an indole-2-carbonyl substituent.
- This difference likely alters solubility (logP) and target selectivity .
Compound B : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one ()
- Key Difference : Contains a tetrazole ring and a coumarin-diazepine hybrid substituent.
- Impact : The tetrazole group increases metabolic liability compared to the triazolone core, while the coumarin moiety adds fluorescence properties, suggesting divergent applications (e.g., imaging vs. therapeutic use) .
Substituent Effects on Physicochemical Properties
- Analysis : The propane sulfonyl group reduces logP compared to the indole carbonyl (Compound A), suggesting better aqueous solubility. The trifluoromethyl group in carfentrazone-ethyl increases hydrophobicity, aligning with its herbicidal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
